molecular formula C18H17ClN4O B2451184 N-(4-chlorophenyl)-4-(4-cyanophenyl)tetrahydro-1(2H)-pyrazinecarboxamide CAS No. 478046-85-4

N-(4-chlorophenyl)-4-(4-cyanophenyl)tetrahydro-1(2H)-pyrazinecarboxamide

Cat. No.: B2451184
CAS No.: 478046-85-4
M. Wt: 340.81
InChI Key: BNNQPGVIFLWJOM-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-4-(4-cyanophenyl)tetrahydro-1(2H)-pyrazinecarboxamide is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a chlorophenyl group, a cyanophenyl group, and a tetrahydropyrazinecarboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-4-(4-cyanophenyl)tetrahydro-1(2H)-pyrazinecarboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Tetrahydropyrazine Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the tetrahydropyrazine ring.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a substitution reaction, often using chlorinated aromatic compounds and suitable catalysts.

    Addition of the Cyanophenyl Group: The cyanophenyl group is added via a nucleophilic substitution reaction, utilizing cyanide sources and appropriate solvents.

    Carboxamide Formation: The final step involves the formation of the carboxamide group through amidation reactions, typically using amines and carboxylic acid derivatives.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Key considerations include the selection of high-purity reagents, optimization of reaction conditions, and implementation of scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-4-(4-cyanophenyl)tetrahydro-1(2H)-pyrazinecarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as hydrogen gas or metal hydrides, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alkane derivatives.

Scientific Research Applications

N-(4-chlorophenyl)-4-(4-cyanophenyl)tetrahydro-1(2H)-pyrazinecarboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research explores its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: The compound is utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-4-(4-cyanophenyl)tetrahydro-1(2H)-pyrazinecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are conducted to elucidate the exact molecular mechanisms and pathways involved in its action.

Comparison with Similar Compounds

N-(4-chlorophenyl)-4-(4-cyanophenyl)tetrahydro-1(2H)-pyrazinecarboxamide can be compared with other similar compounds, such as:

    N-(4-chlorophenyl)-4-(4-methylphenyl)tetrahydro-1(2H)-pyrazinecarboxamide: This compound has a methyl group instead of a cyanophenyl group, leading to different chemical and biological properties.

    N-(4-bromophenyl)-4-(4-cyanophenyl)tetrahydro-1(2H)-pyrazinecarboxamide: The presence of a bromophenyl group instead of a chlorophenyl group results in variations in reactivity and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Biological Activity

N-(4-chlorophenyl)-4-(4-cyanophenyl)tetrahydro-1(2H)-pyrazinecarboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and comparative analyses with similar compounds.

Chemical Structure and Properties

The compound is characterized by a unique structure that includes:

  • A tetrahydropyrazine ring,
  • A 4-chlorophenyl group,
  • A 4-cyanophenyl group.

These structural features contribute to its chemical reactivity and biological effects, making it a subject of interest in medicinal chemistry and pharmacology.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound may modulate the activity of these targets, leading to various therapeutic effects.

Potential Mechanisms Include:

  • Enzyme Inhibition : The compound has shown potential in inhibiting enzymes such as acetylcholinesterase (AChE) and urease, which are important in various physiological processes and disease states .
  • Antiviral Activity : Research indicates that related compounds can inhibit the replication of viruses like Hepatitis C virus (HCV), suggesting a potential antiviral role .
  • Antitumor Effects : Several studies have identified its derivatives as having significant antitumor activity against various cancer cell lines, indicating its potential as an anticancer agent .

Antimicrobial Activity

Research has demonstrated that compounds similar to this compound exhibit varying degrees of antimicrobial activity. For instance, certain derivatives showed moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis.

Antitumor Activity

A study conducted by the National Cancer Institute (NCI) evaluated several synthesized compounds for their antitumor properties. Notably, some derivatives exhibited GI50 values in the low micromolar range against leukemia cell lines, indicating potent antitumor efficacy .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesAntitumor ActivityMechanism of Action
N-(4-chlorophenyl)-4-(4-methylphenyl)tetrahydro-1(2H)-pyrazinecarboxamideMethyl group instead of cyanophenylModerateEnzyme inhibition
N-(4-bromophenyl)-4-(4-cyanophenyl)tetrahydro-1(2H)-pyrazinecarboxamideBromine substitutionHighReceptor modulation

The comparison highlights how variations in substituent groups can significantly affect biological activity and therapeutic potential.

Case Studies and Research Findings

  • Antiviral Study : In vitro studies demonstrated that certain analogs were capable of inhibiting HCV replication at concentrations ranging from 10-100 µg/mL .
  • Anticancer Screening : Compounds derived from the parent structure were screened against various tumor cell lines, revealing broad-spectrum antitumor activity with particular effectiveness against leukemia cells .
  • Enzyme Inhibition : Compounds were tested for their ability to inhibit AChE and urease, with some showing IC50 values significantly lower than standard reference compounds, indicating strong inhibitory potential .

Properties

IUPAC Name

N-(4-chlorophenyl)-4-(4-cyanophenyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN4O/c19-15-3-5-16(6-4-15)21-18(24)23-11-9-22(10-12-23)17-7-1-14(13-20)2-8-17/h1-8H,9-12H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNNQPGVIFLWJOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)C#N)C(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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